N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(piperidine-1-sulfonyl)benzamide
Description
N-{ [1-(4-Methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl }-4-(piperidine-1-sulfonyl)benzamide is a structurally complex benzamide derivative characterized by two key functional groups:
- Piperidine sulfonyl group: The 4-(piperidine-1-sulfonyl) substituent enhances hydrophobicity and may influence pharmacokinetic properties, such as membrane permeability and metabolic stability.
This compound is hypothesized to exhibit biological activity due to its structural resemblance to known enzyme inhibitors or receptor modulators. Its synthesis likely involves multi-step protocols, including click chemistry or nucleophilic substitution reactions, as inferred from analogous piperidine-functionalized compounds .
Properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O4S/c1-31-18-9-7-17(8-10-18)27-20(23-24-25-27)15-22-21(28)16-5-11-19(12-6-16)32(29,30)26-13-3-2-4-14-26/h5-12H,2-4,13-15H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDCCBPIIMQTIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(piperidine-1-sulfonyl)benzamide is a synthetic organic compound notable for its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrazole ring , a methoxyphenyl group , and a sulfonamide moiety . Its molecular formula is , with a molecular weight of approximately 349.39 g/mol. The presence of these functional groups contributes to its pharmacological potential.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes and inhibit their activity. This property is crucial for compounds targeting metabolic pathways or signaling cascades.
- Receptor Modulation : The sulfonamide group enhances binding affinity to specific receptors, potentially modulating their function and leading to therapeutic effects.
Antitumor Activity
Research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of tetrazoles have shown activity against various cancer cell lines by inhibiting key enzymes involved in tumor growth. Studies have demonstrated that the incorporation of piperidine and sulfonamide functionalities can enhance cytotoxicity against cancer cells.
Antimicrobial Activity
Compounds containing sulfonamide groups are well-known for their antibacterial properties. This compound may exhibit similar antimicrobial effects, potentially inhibiting bacterial growth through enzyme inhibition.
Anti-inflammatory Effects
Tetrazole derivatives have been reported to possess anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could be beneficial in treating conditions characterized by excessive inflammation.
Case Studies and Experimental Data
A series of studies have evaluated the biological activities of related compounds:
- Antitumor Studies : In vitro assays demonstrated that tetrazole derivatives significantly inhibited the proliferation of breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) when combined with conventional chemotherapy agents like doxorubicin.
| Compound Name | Activity | Reference |
|---|---|---|
| Tetrazole Derivative A | Cytotoxicity against MCF-7 | |
| Tetrazole Derivative B | Synergistic effect with Doxorubicin |
- Antimicrobial Testing : Sulfonamide derivatives were tested against various bacterial strains, showing promising results in inhibiting growth compared to standard antibiotics.
Comparison with Similar Compounds
Key Observations:
Heterocyclic Substitution: The tetrazole group in the target compound differs from triazole in bomedemstat . Piperidine sulfonyl vs. methylpiperazine in bomedemstat: Sulfonyl groups enhance electron-withdrawing effects, possibly affecting binding affinity to enzymes like LSD1 .
Aromatic Substituent Variations :
- Methoxy (target) vs. ethoxy (, compound 6): Ethoxy groups increase lipophilicity, which could enhance blood-brain barrier penetration but reduce solubility .
- Fluorophenyl in bomedemstat: Fluorine atoms improve metabolic stability and bioavailability, a feature absent in the target compound .
Biological Implications :
- While bomedemstat’s antineoplastic activity is linked to LSD1 inhibition, the target compound’s tetrazole-piperidine sulfonyl architecture may target different enzymes (e.g., kinases or proteases) due to its unique electronic profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
